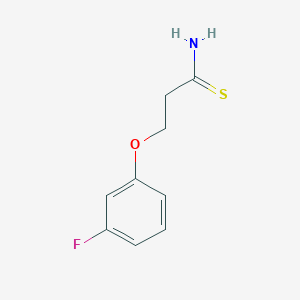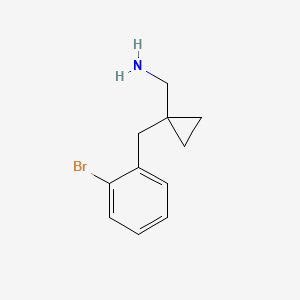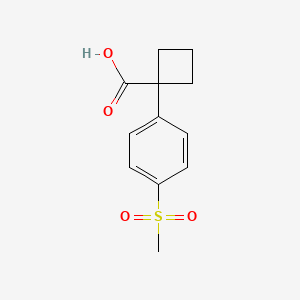
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It is a cyclopentanamine derivative, characterized by the presence of a fluoro and methyl group on the phenyl ring attached to the cyclopentane ring.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a fluoro-substituted phenylboronic acid with a cyclopentanone derivative, followed by reductive amination to introduce the amine group.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can modulate various physiological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)cyclopentan-1-amine: This compound has a similar structure but with the fluoro group positioned differently on the phenyl ring.
1-(3-Fluoro-5-methylphenyl)cyclopentan-1-amine: Another structural isomer with different positioning of the fluoro and methyl groups. These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential reactivity.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-9-8-10(13)4-5-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |
InChI Key |
JMAFITKSHIYBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)



![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)





![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)

![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)
